1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenoxy group, a morpholine ring, and a propanol moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit sodium channels, which are crucial for the conduction of nerve impulses, thereby exhibiting local anesthetic and antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)-2-propanone: This compound shares a similar phenoxy group but differs in the presence of a propanone moiety instead of a morpholine ring.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a benzoylphenoxy group and is used in antimicrobial studies.
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride: This compound is studied for its bioactivities as an α₁-adrenoceptor antagonist.
Uniqueness
1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both a morpholine ring and a dimethylphenoxy group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H23NO3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-12-4-3-5-13(2)15(12)19-11-14(17)10-16-6-8-18-9-7-16/h3-5,14,17H,6-11H2,1-2H3 |
InChI Key |
VEJJXNFLXWKAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCOCC2)O |
Origin of Product |
United States |
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